N-Nitroso-N-(4-bromobenzyl)methylamine
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Overview
Description
N-Nitroso-N-(4-bromobenzyl)methylamine is an organic compound with the molecular formula C8H9BrN2O It is a nitrosamine derivative, characterized by the presence of a nitroso group (-N=O) attached to a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-(4-bromobenzyl)methylamine typically involves the nitrosation of N-(4-bromobenzyl)methylamine. The reaction can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the potential toxicity of nitrosamines.
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-(4-bromobenzyl)methylamine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-Nitroso-N-(4-bromobenzyl)methylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in drug development and cancer research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Nitroso-N-(4-bromobenzyl)methylamine involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in DNA, proteins, and other biomolecules, leading to potential mutagenic and carcinogenic effects. The molecular targets include DNA bases, where the nitroso group can cause alkylation and subsequent mutations.
Comparison with Similar Compounds
Similar Compounds
- N-Nitroso-N-methylbenzylamine
- N-Nitroso-N-(4-chlorobenzyl)methylamine
- N-Nitroso-N-(4-fluorobenzyl)methylamine
Uniqueness
N-Nitroso-N-(4-bromobenzyl)methylamine is unique due to the presence of the bromine atom in the benzyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
98736-50-6 |
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Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylnitrous amide |
InChI |
InChI=1S/C8H9BrN2O/c1-11(10-12)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
AOGKIHZSOZKJSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)N=O |
Origin of Product |
United States |
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